(2E,5Z)-3-(1,3-benzodioxol-5-yl)-2-(1,3-benzodioxol-5-ylimino)-5-{[5-(3-nitrophenyl)furan-2-yl]methylidene}-1,3-thiazolidin-4-one
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Overview
Description
The compound (2E,5Z)-3-(1,3-benzodioxol-5-yl)-2-(1,3-benzodioxol-5-ylimino)-5-{[5-(3-nitrophenyl)furan-2-yl]methylidene}-1,3-thiazolidin-4-one is a complex organic molecule featuring multiple functional groups, including benzodioxole, nitrophenyl, furan, and thiazolidinone moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E,5Z)-3-(1,3-benzodioxol-5-yl)-2-(1,3-benzodioxol-5-ylimino)-5-{[5-(3-nitrophenyl)furan-2-yl]methylidene}-1,3-thiazolidin-4-one typically involves multi-step organic reactions. A common synthetic route may include:
Formation of Benzodioxole Derivatives: Starting with the synthesis of 1,3-benzodioxole derivatives through the reaction of catechol with methylene chloride in the presence of a base.
Synthesis of Thiazolidinone Core: The thiazolidinone core can be synthesized by reacting a suitable amine with carbon disulfide and an alkyl halide, followed by cyclization.
Coupling Reactions: The benzodioxole derivatives are then coupled with the thiazolidinone core using appropriate coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
Final Assembly: The final compound is assembled through a series of condensation reactions, often under reflux conditions, to ensure complete reaction and high yield.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, automated synthesis, and green chemistry principles to reduce waste and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole and thiazolidinone moieties.
Reduction: Reduction reactions can target the nitro group on the phenyl ring, converting it to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings and the thiazolidinone core.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, hydrogen gas with a palladium catalyst.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
Oxidation: Formation of quinones or carboxylic acids.
Reduction: Formation of amines from nitro groups.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural features and reactivity. It serves as a model compound for understanding the behavior of complex organic molecules in various chemical reactions.
Biology
Biologically, the compound is investigated for its potential as an enzyme inhibitor or receptor modulator. Its structural complexity allows it to interact with various biological targets, making it a candidate for drug development.
Medicine
In medicine, the compound is explored for its potential therapeutic effects. It may exhibit anti-inflammatory, antimicrobial, or anticancer activities, making it a subject of interest in pharmaceutical research.
Industry
Industrially, the compound could be used in the development of new materials or as a precursor for more complex molecules in the synthesis of pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action of (2E,5Z)-3-(1,3-benzodioxol-5-yl)-2-(1,3-benzodioxol-5-ylimino)-5-{[5-(3-nitrophenyl)furan-2-yl]methylidene}-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids. The compound’s multiple functional groups allow it to form hydrogen bonds, hydrophobic interactions, and covalent bonds with its targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- (2E,5Z)-3-(1,3-benzodioxol-5-yl)-2-(1,3-benzodioxol-5-ylimino)-5-{[5-(3-nitrophenyl)furan-2-yl]methylidene}-1,3-thiazolidin-4-one
- (2E,5Z)-3-(1,3-benzodioxol-5-yl)-2-(1,3-benzodioxol-5-ylimino)-5-{[5-(4-nitrophenyl)furan-2-yl]methylidene}-1,3-thiazolidin-4-one
- (2E,5Z)-3-(1,3-benzodioxol-5-yl)-2-(1,3-benzodioxol-5-ylimino)-5-{[5-(2-nitrophenyl)furan-2-yl]methylidene}-1,3-thiazolidin-4-one
Uniqueness
The uniqueness of This compound lies in its specific arrangement of functional groups, which confer distinct chemical and biological properties. Its ability to undergo a variety of chemical reactions and interact with multiple biological targets makes it a versatile compound for research and application.
Properties
Molecular Formula |
C28H17N3O8S |
---|---|
Molecular Weight |
555.5 g/mol |
IUPAC Name |
(5Z)-3-(1,3-benzodioxol-5-yl)-2-(1,3-benzodioxol-5-ylimino)-5-[[5-(3-nitrophenyl)furan-2-yl]methylidene]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C28H17N3O8S/c32-27-26(13-20-6-9-21(39-20)16-2-1-3-19(10-16)31(33)34)40-28(29-17-4-7-22-24(11-17)37-14-35-22)30(27)18-5-8-23-25(12-18)38-15-36-23/h1-13H,14-15H2/b26-13-,29-28? |
InChI Key |
CKZBZKRQCTVPFN-CCMSZCLZSA-N |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)N=C3N(C(=O)/C(=C/C4=CC=C(O4)C5=CC(=CC=C5)[N+](=O)[O-])/S3)C6=CC7=C(C=C6)OCO7 |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)N=C3N(C(=O)C(=CC4=CC=C(O4)C5=CC(=CC=C5)[N+](=O)[O-])S3)C6=CC7=C(C=C6)OCO7 |
Origin of Product |
United States |
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